molecular formula C16H30O2 B107424 Dodecyl methacrylate CAS No. 142-90-5

Dodecyl methacrylate

Cat. No.: B107424
CAS No.: 142-90-5
M. Wt: 254.41 g/mol
InChI Key: GMSCBRSQMRDRCD-UHFFFAOYSA-N
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Description

Dodecyl methacrylate is a liquid. Floats on water. (USCG, 1999)

Mechanism of Action

Target of Action

Dodecyl methacrylate (DDMA) is primarily used as a monomer in the production of polymers . Its primary targets are the polymer chains where it acts as a building block. It contributes to the properties of the resulting polymer, such as its hydrophobicity, flexibility, and thermal stability .

Mode of Action

DDMA interacts with its targets through a process known as free radical polymerization . In this process, a free radical initiator, such as azobisisobutyronitrile (AIBN), is used to start the polymerization reaction . The free radical initiates the reaction by attacking the double bond in the DDMA molecule, causing it to open and form a new free radical that can react with other monomers . This leads to the formation of long polymer chains.

Biochemical Pathways

The polymerization of DDMA can be controlled to produce polymers with desired properties. For example, copolymerization of DDMA with other monomers like vinyl acetate can result in polymers with enhanced properties such as improved viscosity and pour point depression for lubricating oils .

Pharmacokinetics

It’s important to note that due to its hydrophobic nature, ddma is likely to have low bioavailability .

Result of Action

The polymerization of DDMA results in the formation of polymers with specific properties. For instance, when used as a viscosity modifier and pour point depressant for lubricating oil, the resulting polymers can enhance the performance of the lubricant . In another application, DDMA has been used to create superhydrophobic coatings on fabrics .

Action Environment

The action of DDMA is influenced by environmental factors such as temperature and the presence of a suitable initiator . For instance, the rate of polymerization can be increased by raising the temperature or using a more effective initiator . Additionally, the presence of other monomers can influence the properties of the resulting polymer .

Properties

IUPAC Name

dodecyl 2-methylprop-2-enoate
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InChI

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-14H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSCBRSQMRDRCD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H30O2
Source PubChem
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Related CAS

25719-52-2
Record name Poly(lauryl methacrylate)
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DSSTOX Substance ID

DTXSID4027103
Record name Dodecyl 2-methylacrylate
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Molecular Weight

254.41 g/mol
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Physical Description

Liquid; [CAMEO] Clear colorless liquid; [MSDSonline]
Record name n-Dodecyl methacrylate
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Boiling Point

142 °C @ 4 mm Hg
Record name N-DODECYL METHACRYLATE
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Flash Point

132 °C (Cleveland open cup), 126 °C (closed cup)
Record name N-DODECYL METHACRYLATE
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Solubility

Insol in water
Record name N-DODECYL METHACRYLATE
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Density

0.868 @ 20 °C, The commercial material is a mixture containing both lower and higher fatty derivatives; boiling range: 272-344 °C; bulk density: 0.868 g/ml
Record name N-DODECYL METHACRYLATE
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Vapor Pressure

0.00118 [mmHg], 0.0012 mm Hg @ 25 °C /Estimated/
Record name n-Dodecyl methacrylate
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CAS No.

142-90-5
Record name Lauryl methacrylate
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Record name Dodecyl methacrylate
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Record name Dodecyl 2-methylacrylate
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Record name LAURYL METHACRYLATE
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Melting Point

-20 °C, Molecular weight: 262; melting point: -22 °C; /Made from a mixture of higher alcohols, predominately C-12/
Record name N-DODECYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

Two hundred six grams of a reaction mix containing a 5:1 mole ratio of methyl methacrylate, 1-dodecanol, and 100 ppm phenothiazine as inhibitor were added to a 500 ml flask equipped with an agitatior, thermocouple, and a 10-tray Oldershaw fractional distillation column. Thirty grams of the heterogeneous zirconium vinylbenzyl acetylacetonate/styrene/divinylbenzene catalyst was added. The mixture was heated to reflux at atmospheric pressure while an azeotropic mixture of methyl methacrylate and methanol was removed from the upper portion of the fractionating column. The reaction was continued in this manner for 6 hours while the temperature at the column was 64°-67° C. and the temperature in the pot was 101°-107° C. Gas liquid chromatography (GLC) analysis showed 30% conversion of 1-dodecanol with a selectivity to dodecyl methacrylate of 95%.
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Synthesis routes and methods II

Procedure details

In a similar manner for polymerization to that in Example 1, a monomer of 60 g of n-dodecyl methacrylate, 24 g of ethylene glycol dimethacrylate, and 30 g of ethyl acetate was polymerized in an aqueous suspension system to obtain a substrate consisting of hard spherical polymer particles. Of the thus obtained particles, those of 53 to 250 micrometers in diameter were filled into a column of 10 mm in diameter at a packed height of 193 mm, and separation of a 1:1 by weight mixture of nitrobenzene and 2-methylnaphthalene dissolved in an eluent consisting of a 60:25:15 by volume mixture of methanol, tetrahydrofuran and water in an amount of 0.3 ml was carried out at a velocity of the eluent of 1.7 ml/min. The thus obtained elution curve is shown in FIG. 4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dodecyl methacrylate
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Dodecyl methacrylate
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Dodecyl methacrylate
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Dodecyl methacrylate
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Dodecyl methacrylate
Customer
Q & A

Q1: How is dodecyl methacrylate synthesized?

A1: this compound can be synthesized via the esterification of methacrylic acid with 1-dodecanol. This reaction is typically catalyzed by heteropolyacids, such as phosphotungstic acid, to enhance yield and reduce reaction time. []

Q2: How does the molecular weight of PDMA relate to its drag-reducing properties in kerosene?

A3: Research has shown a strong correlation between the molecular weight of PDMA and its effectiveness as a drag-reducing agent in kerosene. PDMA with ultrahigh molecular weights (Mη > 10^7) exhibits significant drag reduction, making it a potential candidate for applications in oil pipelines. []

Q3: What is the significance of copolymerizing this compound with other monomers?

A4: Copolymerization allows for the fine-tuning of polymer properties. For instance, incorporating hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) into PDMA can create hydrogels with tunable swelling behavior and mechanical properties. []

Q4: How does the composition of HEMA-DMA copolymers affect their properties?

A5: The balance between hydrophobic DMA and hydrophilic HEMA units dictates the copolymer's swelling behavior and mechanical strength. Increasing the HEMA content enhances hydrophilicity and swelling in water but generally lowers tensile strength. Conversely, higher DMA content leads to a more hydrophobic and rigid material. []

Q5: How does the presence of this compound impact the termination kinetics in copolymerization with acrylates like methyl acrylate?

A6: Studies on the copolymerization of DMA with acrylates like methyl acrylate (MA) reveal that the long dodecyl side chains significantly influence the termination kinetics. The presence of DMA leads to a plateau region of relatively constant termination rate coefficients (kt) that extends to higher conversions compared to MA homopolymerization. This phenomenon is attributed to segmental diffusion control becoming more prominent with the bulky DMA units. [, ]

Q6: Can this compound be used to modify the surface properties of materials?

A7: Yes, DMA can be grafted onto various substrates to alter their surface properties. For example, grafting DMA onto hydroxylated polybutadiene through miniemulsion polymerization can create copolymers with improved tackiness. [] Additionally, DMA dispersion can be used to enhance the crystallinity and hydrophobicity of coir fibers, broadening their potential applications. []

Q7: How does the length of the alkyl side chain in methacrylates affect their polymerization behavior?

A8: The length of the alkyl side chain plays a crucial role in the polymerization kinetics of methacrylates. Generally, as the chain length increases, the rate of termination decreases. This is attributed to steric hindrance and reduced mobility of the growing polymer chains. For instance, this compound exhibits a lower termination rate compared to methyl methacrylate. [, , ]

Q8: How does the incorporation of this compound affect the thermal properties of copolymers?

A9: The presence of DMA in copolymers typically influences their glass transition temperature (Tg). Increasing the DMA content generally lowers the Tg, imparting flexibility. In terpolymers containing styrene, increasing the DMA content reduces both the Tg and the overall polymerization rate. [, ]

Q9: What are some potential applications of this compound-based materials?

A9: Due to its hydrophobic nature and ability to form polymers with controllable properties, DMA shows promise in various applications:

  • Drag Reducers: Ultrahigh molecular weight PDMA can reduce drag in oil pipelines. []
  • Surface Modifiers: DMA can be used to modify the surface properties of materials, enhancing hydrophobicity, crystallinity, and tackiness. [, ]
  • Hydrogels: Copolymers of DMA with hydrophilic monomers like HEMA can be used to create hydrogels with tunable swelling and mechanical properties. []
  • Phase Change Materials: PDMA can act as a solvent for paraffin waxes, enabling the development of thermally reversible light scattering films and potential applications in energy storage. []
  • Biomaterials: While DMA is primarily hydrophobic, incorporating it into copolymers with biocompatible monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC) allows for the creation of materials with tunable surface properties for biomedical applications. The formation of hydrophobic domains on such copolymer surfaces, influenced by the presence of DMA, plays a role in cell interactions. []

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